molecular formula C30H22Br2N4O2S B11537045 ethyl 3',4-bis(4-bromophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 3',4-bis(4-bromophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11537045
M. Wt: 662.4 g/mol
InChI Key: PQCSUABBTLQJHZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include 2-bromo-1-phenylethanone, reducing agents, and alkylating agents.
    • Major products include the secondary alcohol (12) and its derivatives.
  • Scientific Research Applications

    • Chemistry: The compound’s unique structure makes it an interesting target for further synthetic studies and functionalization.
    • Biology: Investigate its potential as an antimicrobial agent or explore its interactions with biological macromolecules.
    • Medicine: Assess its pharmacological properties, such as anticancer effects or anti-inflammatory activity.
    • Industry: Consider applications in materials science or catalysis.
  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Potential molecular targets and pathways need further investigation.
  • Comparison with Similar Compounds

    • Ethyl 3’,4-bis(4-bromophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other 1,2,4-triazole derivatives.
    • Highlight its unique features and potential advantages over similar compounds.

    Remember that this compound represents an exciting area of research, and further studies will enhance our understanding of its properties and applications

    Properties

    Molecular Formula

    C30H22Br2N4O2S

    Molecular Weight

    662.4 g/mol

    IUPAC Name

    ethyl 4,4'-bis(4-bromophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

    InChI

    InChI=1S/C30H22Br2N4O2S/c1-2-38-29(37)28-34-36(24-18-16-22(32)17-19-24)30(39-28)26-11-7-6-10-25(26)27(20-12-14-21(31)15-13-20)33-35(30)23-8-4-3-5-9-23/h3-19H,2H2,1H3

    InChI Key

    PQCSUABBTLQJHZ-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br

    Origin of Product

    United States

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